molecular formula C11H6ClNO3S2 B2383658 (5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 292172-54-4

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B2383658
CAS RN: 292172-54-4
M. Wt: 299.74
InChI Key: NDPYXMPIFRXUKK-XNWCZRBMSA-N
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Description

“(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one” is a chemical compound with the CAS Number: 292172-54-4 . It has a molecular weight of 299.76 . The IUPAC name for this compound is (5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-sulfanyl-1,3-thiazol-4(5H)-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6ClNO3S2/c12-6-3-8-7(15-4-16-8)1-5(6)2-9-10(14)13-11(17)18-9/h1-3H,4H2,(H,13,14,17)/b9-2+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Synthesis and Characterization

  • The compound and its related derivatives have been synthesized and characterized, focusing on their potential biological activity. These compounds are expected to exhibit significant biological effects (Párkányi & Schmidt, 2000).

Reaction Mechanisms

  • Studies have investigated the reactions of similar thiazole compounds under various conditions, shedding light on their chemical properties and potential applications in different fields (Glukhareva et al., 2003).

Biological Evaluation

  • New thiazole derivatives have been synthesized and evaluated for their anti-tumor properties, indicating the potential use of these compounds in medical and pharmaceutical research (Gomha et al., 2016).

Anticancer Potential

  • Some derivatives of thiazole have shown promising anticancer activity, suggesting that these compounds, including "(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one," could be further explored for their therapeutic potential (Sharma et al., 2022).

Spectroscopic Analysis

  • Detailed spectroscopic analysis, including FT-IR and FT-Raman, of similar thiazole compounds has been conducted, providing valuable insights into the molecular structure and stability of these compounds (Venil et al., 2021).

Safety and Hazards

The compound has been assigned the hazard statements H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO3S2/c12-6-3-8-7(15-4-16-8)1-5(6)2-9-10(14)13-11(17)18-9/h1-3H,4H2,(H,13,14,17)/b9-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPYXMPIFRXUKK-XNWCZRBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=S)S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)NC(=S)S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one

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